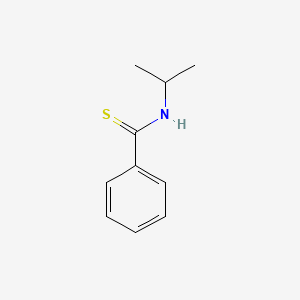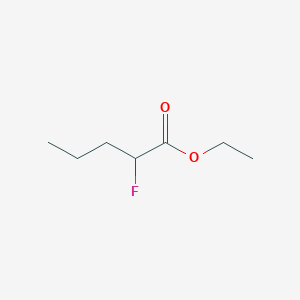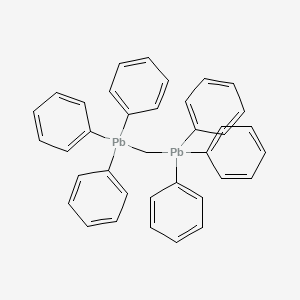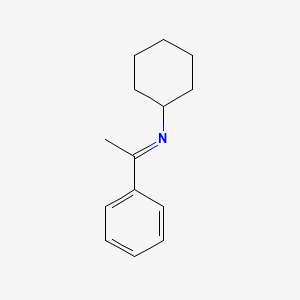
Anthracene, 9,9'-(1,2-ethanediyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Anthracene, 9,9’-(1,2-ethanediyl)bis- typically involves the coupling of two anthracene molecules through an ethanediyl linkage. This can be achieved via several synthetic routes, including:
Grignard Reaction:
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of anthracene using an ethanediyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods often involve optimized versions of these synthetic routes to ensure high yield and purity of the final product.
化学反应分析
Anthracene, 9,9’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the anthracene rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Anthracene, 9,9’-(1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Medicine: Research is ongoing into its use as a fluorescent probe for imaging and diagnostic purposes.
Industry: It is used in the production of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which Anthracene, 9,9’-(1,2-ethanediyl)bis- exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription . Additionally, its ability to generate reactive oxygen species (ROS) upon photoexcitation contributes to its biological activity .
相似化合物的比较
Anthracene, 9,9’-(1,2-ethanediyl)bis- can be compared with other similar compounds, such as:
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and use in chemiluminescence research.
2-tert-Butyl-9,10-bis(2-biphenyl)anthracene: Characterized by its high color purity and efficiency in non-doped deep-blue organic light-emitting diodes (OLEDs).
The uniqueness of Anthracene, 9,9’-(1,2-ethanediyl)bis- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
属性
CAS 编号 |
4709-79-9 |
|---|---|
分子式 |
C30H22 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
9-(2-anthracen-9-ylethyl)anthracene |
InChI |
InChI=1S/C30H22/c1-5-13-25-21(9-1)19-22-10-2-6-14-26(22)29(25)17-18-30-27-15-7-3-11-23(27)20-24-12-4-8-16-28(24)30/h1-16,19-20H,17-18H2 |
InChI 键 |
TUDAAVMUWNOXGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



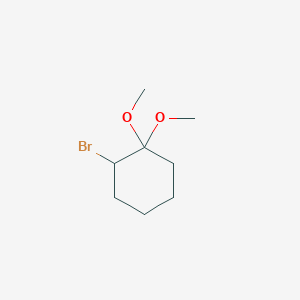
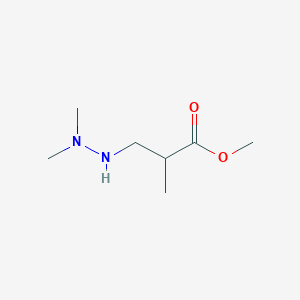
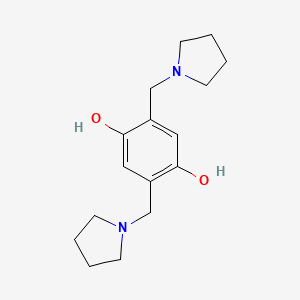
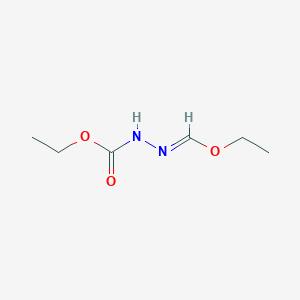
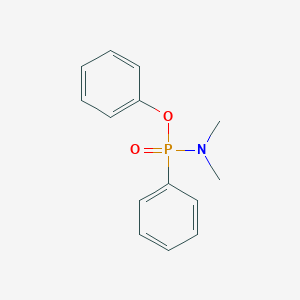
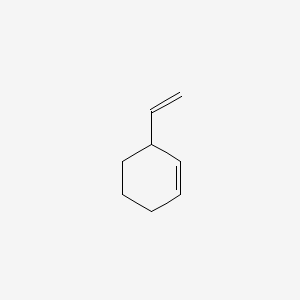
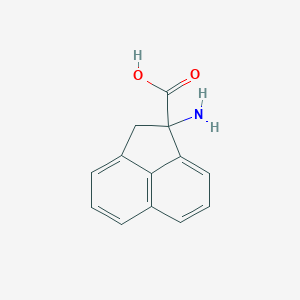
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
